Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
benzyl 7-oxo-1H-imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c18-12-6-8-17-9-7-16-14(17)13(12)15(19)20-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
ZIJUKDXJDARANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3NC=CN3C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Alkyl Ester Hydrolysis
The initial step involves saponification of an alkyl ester (e.g., ethyl or methyl) at the 8-position. For instance, ethyl 7-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes hydrolysis under basic conditions:
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Substrate: Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate (4 g, 21 mmol)
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Reagents: Ethanol (45 mL), water (20 mL), sodium hydroxide (2.5 g, 63 mmol)
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Conditions: Reflux for 30 minutes
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Yield: 64% (carboxylic acid product)
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, yielding the carboxylate intermediate. Acidification (pH 4) precipitates the free carboxylic acid.
Benzylation of Carboxylic Acids
The carboxylic acid is subsequently esterified with benzyl halides (e.g., benzyl bromide) or via coupling reagents. Patent WO2018008929A1 details benzylation using:
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Substrate: Carboxylic acid derivative
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Reagents: Benzyl bromide, potassium carbonate (base), sodium iodide (catalyst)
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Solvent: Acetonitrile or dichloromethane
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Temperature: 50–60°C
-
Yield: 70–85% (benzyl ester)
This SN2 reaction replaces the alkyl group with benzyl, facilitated by the base deprotonating the carboxylic acid to enhance nucleophilicity.
Direct Benzylation of Precursor Esters
An alternative one-pot strategy introduces the benzyl ester early in the synthesis, avoiding intermediate isolation. This method leverages transesterification or direct alkylation of reactive intermediates.
Transesterification of Alkyl Esters
Ethyl or methyl esters can undergo transesterification with benzyl alcohol under acidic or basic conditions. For example:
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Substrate: Ethyl 2-chloromethylimidazo[1,2-a]pyridine-8-carboxylate
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Reagents: Benzyl alcohol, sulfuric acid (catalyst)
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Solvent: Toluene
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Temperature: 110°C (reflux)
-
Yield: ~60%
The reaction equilibrates the ester groups, with excess benzyl alcohol driving the equilibrium toward the benzyl ester.
Alkylation of Carboxylate Salts
Direct alkylation of carboxylate salts with benzyl halides offers higher efficiency. In patent EP0404190A1, potassium carbonate facilitates the displacement of halides:
-
Substrate: Sodium 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate
-
Reagents: Benzyl chloride, potassium carbonate
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Yield: 75%
Cyclization Approaches with Pre-Installed Functional Groups
Constructing the imidazo[1,2-a]pyridine core with pre-installed benzyl ester and hydroxy groups streamlines synthesis. The RSC publication demonstrates cyclization via formimidamide intermediates:
Formimidamide-Mediated Cyclization
-
Substrates: 2-Aminopyridine derivative, benzyl halide
-
Reagents: Formimidamide, anhydrous acetonitrile
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Temperature: Room temperature
-
Yield: 50–70%
Quantum chemical calculations reveal a Mannich-type mechanism favoring 5-exo-trig cyclization over Baldwin-forbidden pathways.
Hydroxy Group Introduction Post-Cyclization
Post-cyclization functionalization often involves hydrolyzing protected groups. For example, a methoxy group at position 7 is deprotected using hydrobromic acid:
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Substrate: Benzyl 7-methoxyimidazo[1,2-a]pyridine-8-carboxylate
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Reagents: 48% HBr, acetic acid
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Temperature: 100°C
-
Yield: 85%
Comparative Analysis of Synthetic Routes
Solvent and Base Optimization
Reaction efficiency heavily depends on solvent and base selection:
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Drug Discovery
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate has shown promise as a lead compound in drug discovery due to its biological activity. Preliminary studies indicate interactions with enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which could influence drug metabolism and efficacy. This makes it relevant for developing new therapeutic agents targeting various diseases .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have demonstrated that modifications to the benzyl group can enhance or diminish the compound's anticancer properties. The presence of specific substituents has been linked to varying degrees of cytotoxicity against different cancer types, suggesting a structure-activity relationship that warrants further investigation .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Similar compounds within the imidazo[1,2-a]pyridine class have been evaluated for their effectiveness against bacterial strains, indicating that this compound may possess similar properties. Such activity is critical in addressing the growing concern of antibiotic resistance .
Agricultural Applications
This compound may also find applications in agricultural chemistry. Its biological activity suggests potential use as a pesticide or herbicide, contributing to crop protection strategies. The ability to synthesize derivatives with enhanced biological activity could lead to more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests and diseases.
Mechanism of Action
The mechanism of action of Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with viral replication . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
NMR Comparison (¹H and ¹³C):
IR Trends :
- Methyl 7-((phenylsulfonyl)methyl) analog shows strong C=O stretching at 1716 cm⁻¹ and sulfonyl peaks at 1308–1147 cm⁻¹ .
- Halogenated derivatives (e.g., 7-Cl, 8-I) may exhibit C–X stretches in IR, though data are sparse .
Physicochemical Properties
- Lipophilicity : Ethyl imidazo[1,2-a]pyridine-8-carboxylate has LogP = 1.511 , while benzyl analogs likely exhibit higher LogP due to the aromatic benzyl group.
- Solubility : Hydroxy and sulfonyl groups improve aqueous solubility (e.g., Methyl 7-((phenylsulfonyl)methyl) derivative) compared to halogenated or benzyl esters .
Biological Activity
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological evaluations, highlighting significant findings from recent research.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol. The compound features a hydroxyl group at the 7-position and a carboxylate group at the 8-position of the imidazo[1,2-a]pyridine core, which contributes to its biological reactivity and activity profile .
Synthesis Methods
Several synthesis methods have been reported for this compound, often involving reactions that modify its functional groups to enhance biological activity. The synthesis typically involves:
- Esterification : To introduce the benzyl group.
- Cyclization : To form the imidazo[1,2-a]pyridine structure.
- Functional Group Modification : To optimize biological activity.
These methods allow for the creation of derivatives that may exhibit altered or enhanced biological properties .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest interactions with viral enzymes, indicating potential as an antiviral agent. Its structural similarities to other antiviral compounds point to possible efficacy against viruses like H5N1 and SARS-CoV-2 .
- Enzyme Inhibition : The compound may act as a substrate or inhibitor for cytochrome P450 enzymes, influencing drug metabolism. This interaction is crucial for understanding its pharmacodynamics .
- Anti-Proliferative Effects : Initial evaluations show promising anti-proliferative activity against various cancer cell lines. The compound's ability to inhibit cell growth suggests potential applications in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl imidazo[1,2-a]pyridine-5-carboxylate | Imidazo[1,2-a]pyridine core with ethoxy group | Lower molecular weight; different carboxylic acid position |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | Hydroxyl and carboxylic acid groups | Lacks benzyl group; different biological activity profile |
| Benzyl pyridine-1(2H)-carboxylate | Pyridine core with benzyl ester | Simpler structure; lacks imidazole functionality |
This table highlights how structural variations can influence biological properties and reactivity profiles .
Case Studies and Research Findings
Recent studies have focused on evaluating the compound's biological activities through various assays:
- Antiviral Assays : In vitro studies demonstrated significant inhibition of viral replication in cell cultures. For instance, compounds similar to this compound showed IC50 values indicating effective antiviral action against SARS-CoV-2 .
- Cell Proliferation Assays : The compound was tested on several cancer cell lines (e.g., HCT116 and MDA-MB-231), revealing IC50 values in the nanomolar range for some derivatives, showcasing its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, often involving one-pot procedures. For example, similar imidazo[1,2-a]pyridine derivatives are synthesized using cyclocondensation of α-haloketones with aminopyridines, followed by functionalization of the carboxylate group . Key steps include:
- Reagent Selection : Use of benzyl esters to protect carboxyl groups during synthesis.
- Reaction Optimization : Solvent choice (e.g., DMF or DCM) and temperature control (60–80°C) to maximize yields.
- Purification : Column chromatography (silica gel, eluent ratios of 1:10 MeOH:DCM) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) and carbon shifts (e.g., ester carbonyl at ~166 ppm) to verify substituent positions .
- HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions with <5 ppm error) .
- IR Spectroscopy : Confirm functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for hydroxy groups, C=O at ~1700 cm⁻¹ for esters) .
Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?
- Methodological Answer :
- In Vitro Testing : Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) at concentrations of 1–100 μM .
- Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with DNA/proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data and computational predictions for this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs to determine crystal structures and validate bond lengths/angles . For example, ORTEP-III can generate 3D molecular models to reconcile NMR chemical shifts with spatial arrangements .
- DFT Calculations : Optimize geometry using Gaussian or similar software to compare theoretical vs. experimental IR/NMR data .
Q. What strategies improve reaction yields during the synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions or acid catalysts (e.g., p-TsOH) for cyclization steps .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-esterified intermediates) and adjust protecting groups .
Q. How do computational methods predict the reactivity of the hydroxy and ester groups in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects on hydrolysis rates of the ester group in aqueous buffers .
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (via Gaussian) to predict nucleophilic/electrophilic sites for derivatization .
Q. What experimental approaches determine the mechanism of action in biological systems?
- Methodological Answer :
- Metabolomic Profiling : LC-HRMS to track metabolic intermediates after exposure to the compound .
- CRISPR-Cas9 Knockout Models : Identify target genes/pathways by observing phenotypic changes in gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with biomolecules (e.g., ΔG values for DNA interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
